[(5-Bromo-2-fluorophenyl)methyl](ethyl)amine hydrochloride
Description
(5-Bromo-2-fluorophenyl)methylamine hydrochloride (CAS: 202865-69-8) is a halogenated secondary amine salt with the molecular formula C₉H₁₁BrClFN (CID: 18070880). Its structure features an ethylamine group attached to a 5-bromo-2-fluorobenzyl moiety, with a hydrochloride counterion enhancing solubility and stability. Key identifiers include:
- SMILES:
CCNCC1=C(C=CC(=C1)Br)F.Cl - InChIKey:
UBUGKRWECJFDHP-UHFFFAOYSA-N. - Molecular Weight: 245.55 g/mol (including HCl) .
This compound is utilized in pharmaceutical and materials research, particularly in studies requiring halogen-directed interactions or amine-mediated reactivity. Its collision cross-section (CCS) data, predicted via ion mobility spectrometry, includes values such as 144.6 Ų for [M+H]⁺, suggesting moderate molecular compactness .
Properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN.ClH/c1-2-12-6-7-5-8(10)3-4-9(7)11;/h3-5,12H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLDTPMKPCESLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-66-3 | |
| Record name | Benzenemethanamine, 5-bromo-N-ethyl-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(5-Bromo-2-fluorophenyl)methylamine hydrochloride, a halogenated phenyl compound, is gaining attention in pharmacological research due to its potential biological activities. The compound's molecular formula is C10H12BrClF and it has a CAS number of 2250242-18-1. Its unique structure, featuring both bromo and fluoro substituents, suggests enhanced lipophilicity and receptor binding affinity, making it a candidate for various therapeutic applications.
Structural Characteristics
The compound's structure is characterized by:
- Bromine and Fluorine Substituents : These halogens may influence the compound's interaction with biological receptors.
- Ethyl Group : This addition is believed to enhance the lipophilicity of the compound, facilitating better membrane permeability.
Biological Activity Overview
Research indicates that (5-Bromo-2-fluorophenyl)methylamine hydrochloride exhibits a range of biological activities, particularly in the context of neurological disorders. Its structural similarity to known neurotransmitter modulators positions it as a potential pharmacological agent.
Key Findings
- Neurotransmitter Modulation : The compound has been noted for its interaction with neurotransmitter receptors, which may influence their activity and contribute to its pharmacological effects.
- Receptor Binding Affinity : Studies suggest that the halogen substitutions enhance the binding affinity to various receptors, potentially leading to improved therapeutic outcomes.
- Synthesis Methods : Various synthetic routes exist for producing this compound, which are crucial for its availability in research settings.
Comparative Analysis with Similar Compounds
To understand the uniqueness of (5-Bromo-2-fluorophenyl)methylamine hydrochloride, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (4-Bromo-2-fluorophenyl)methoxyamine Hydrochloride | 2833040-80-3 | Contains methoxy group; different bromine position |
| (2-Bromo-5-fluorophenyl)methylamine | 1645529-42-5 | Different substitution pattern |
| (5-Bromo-2-fluorophenyl)methylamine | 1019484-07-1 | Lacks ethyl group; may exhibit different pharmacokinetics |
The specific halogen substitutions and the presence of an ethyl group in (5-Bromo-2-fluorophenyl)methylamine hydrochloride enhance its bioactivity compared to similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of (5-Bromo-2-fluorophenyl)methylamine hydrochloride:
- Interaction Studies : Research has demonstrated that this compound interacts with various biological receptors, influencing their activity. Further studies are needed to elucidate specific mechanisms of action .
- Toxicity Profiling : A study analyzing 976 chemicals indicated that halogenated compounds often exhibit varied toxicity profiles depending on their structure and receptor interactions .
- Anti-Virulence Activity : Evidence suggests that related compounds may inhibit ion channel complexes in pathogens, indicating potential applications in antimicrobial therapies .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound has been explored for its role as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its structural features allow it to interact with neurotransmitter systems, making it a candidate for further investigation in drug development.
Case Study: Synthesis of Chiral Amines
Recent advancements in the synthesis of chiral amines have highlighted the utility of such compounds in creating optically active pharmaceuticals. (5-Bromo-2-fluorophenyl)methylamine hydrochloride can serve as a building block for synthesizing complex chiral molecules, crucial for achieving desired therapeutic effects with minimal side effects .
Radiopharmaceutical Applications
2.1 PET Imaging
The compound is being investigated for its potential use in positron emission tomography (PET) imaging. Its ability to form stable isotopologues makes it suitable for tracing biological pathways in vivo. Research indicates that derivatives of this compound can be labeled with carbon-11 or fluorine-18, allowing for enhanced visualization of metabolic processes .
Case Study: Biodistribution Studies
In studies involving non-human primates, radiolabeled versions of similar compounds demonstrated significant brain uptake, suggesting potential applications in neuroimaging and the assessment of drug delivery systems targeting central nervous system disorders .
Neuropharmacology
3.1 Interaction with Receptors
The compound's structural attributes suggest it may interact with various neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. Preliminary studies indicate that derivatives may exhibit activity at serotonin and dopamine receptors, which are critical targets in treating psychiatric conditions .
Analytical Chemistry
4.1 Development of Analytical Methods
(5-Bromo-2-fluorophenyl)methylamine hydrochloride has been utilized in developing analytical methods for quantifying related compounds in biological samples. High-performance liquid chromatography (HPLC) methods have been established to measure the concentration of such compounds in pharmacokinetic studies.
| Method | Sensitivity | Application |
|---|---|---|
| HPLC | High | Quantification in plasma samples |
| Mass Spectrometry | Very High | Structural elucidation of metabolites |
Toxicological Studies
Understanding the safety profile of (5-Bromo-2-fluorophenyl)methylamine hydrochloride is essential for its application in medicinal chemistry. Toxicological assessments are ongoing to evaluate its effects on cellular models and animal models.
Case Study: Cytotoxicity Assessment
Studies assessing cytotoxicity have shown that certain derivatives exhibit low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key Observations :
- The phenoxy-containing analog (third entry) exhibits significantly higher molecular weight and steric bulk, likely impacting binding affinity in receptor studies .
- Halogen Positioning: The 5-bromo-2-fluoro substitution pattern in the target compound contrasts with analogs featuring bromine at other positions (e.g., 4-bromo in the phenoxy analog), which may influence π-stacking or halogen-bonding interactions .
Collision Cross-Section (CCS) and Ionization Profiles
Table 2: Predicted CCS Data for the Target Compound
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 232.01317 | 144.6 |
| [M+Na]⁺ | 253.99511 | 147.7 |
| [M-H]⁻ | 229.99861 | 145.2 |
Comparison Notes:
- No CCS data is available for analogs in the provided evidence, but the target’s CCS values suggest a compact structure compared to bulkier amines. This property may enhance its utility in mass spectrometry-based pharmacokinetic studies.
Research Implications and Limitations
- Hydrogen Bonding : The hydrochloride form of the target compound facilitates ionic interactions in crystalline states, contrasting with free-base analogs that rely on weaker intermolecular forces .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
